![molecular formula C49H52F6N3P3Ru B2876930 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate CAS No. 776230-17-2](/img/new.no-structure.jpg)
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate: is a complex organometallic compound featuring a ruthenium center coordinated to a cyclopentadienyl ring and two diphenylphosphino-6-T-butylpyridine ligands[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... This compound is known for its unique structural and electronic properties, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopentadienyl ruthenium(II) chloride with acetonitrile and diphenylphosphino-6-T-butylpyridine ligands under controlled conditions[_{{{CITATION{{{1{Acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh93edd2c4?context=bbe). The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination[{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... The resulting product is then purified to obtain the desired complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent quality control measures. Large-scale reactors equipped with advanced monitoring systems are used to ensure consistent product quality. The process also includes rigorous purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... These reactions are often facilitated by specific reagents and conditions to achieve the desired outcomes.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction Reactions: : Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution Reactions: : Various electrophiles and nucleophiles can be employed to achieve substitution at the ruthenium center.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different ligands or functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Catalysis: : It is used as a catalyst in various organic synthesis reactions, such as hydrogenation and cross-coupling reactions.
Biology: : The compound is employed in biological studies to investigate enzyme mechanisms and interactions with biomolecules.
Industry: : The compound is utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to coordinate to various substrates and intermediates, facilitating chemical transformations. The ruthenium center plays a crucial role in these processes, interacting with molecular targets and pathways to achieve the desired reactions.
Comparación Con Compuestos Similares
This compound is unique due to its specific ligand structure and ruthenium center[_{{{CITATION{{{_1{Acetonitrilebis2-diphenylphosphino-6-t-butylpyridine .... Similar compounds include other ruthenium-based metallocenes and cyclopentadienyl complexes, but this particular compound stands out for its unique combination of ligands and reactivity.
List of Similar Compounds
Cyclopentadienylruthenium(II) chloride
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]ruthenium(II) chloride
Cyclopentadienylruthenium(II) hexafluorophosphate
Propiedades
Número CAS |
776230-17-2 |
|---|---|
Fórmula molecular |
C49H52F6N3P3Ru |
Peso molecular |
990.96 |
Nombre IUPAC |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2 |
Clave InChI |
QAAKGHPBPIWTQN-UHFFFAOYSA-N |
SMILES |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


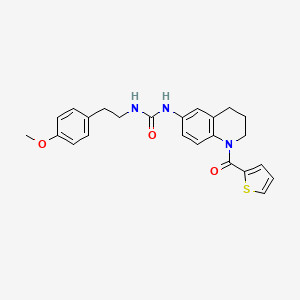
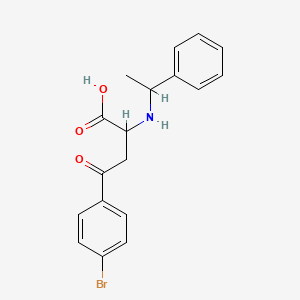
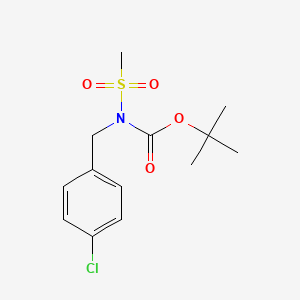
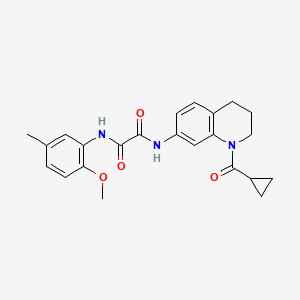
![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2876855.png)
![3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)
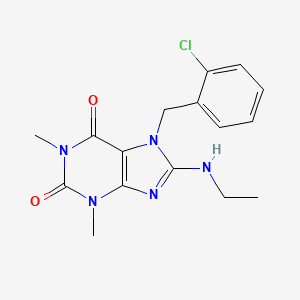
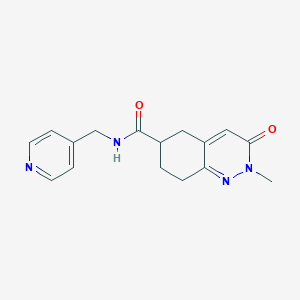
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2876862.png)
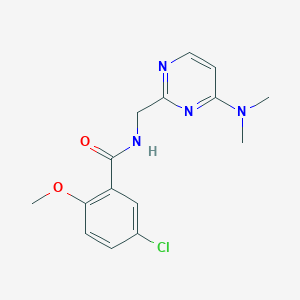
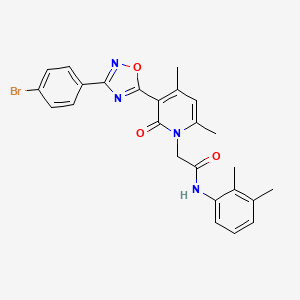
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)
